ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a methoxyaniline moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE typically involves the reaction of 2-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroformate and piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyaniline moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-2H-CYCLOPENTA[D][1,3]THIAZOLE-3(4H)-CARBOXYLATE
- ETHYL 2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-5,6-DIHYDROCYCLOPENTA[D]IMIDAZOLE-1(4H)-CARBOXYLATE
- ETHYL 2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}ACETATE
Uniqueness
ETHYL 1-[(2-METHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the methoxyaniline moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[(2-methoxyphenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-21-15(19)12-8-10-18(11-9-12)16(22)17-13-6-4-5-7-14(13)20-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTQHWUYBOBBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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